2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure CAS 1396848-77-3 to access a structurally defined, biologically uncharacterized arylthioacetamide. Its thioether sulfur, moderate lipophilicity (logP ~2.36), and 6 rotatable bonds offer a clean slate for novel ACAT inhibitor SAR expansion. With zero existing bioactivity data, this compound secures a unique patent position for first-to-file organizations. Authentication at the compound level is critical—the thioether-to-methylene replacement in analog CAS 1396848-31-9 alters pharmacophore geometry, logP, and metabolic liability, invalidating cross-class substitution.

Molecular Formula C15H16FNO3S
Molecular Weight 309.36
CAS No. 1396848-77-3
Cat. No. B2721701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
CAS1396848-77-3
Molecular FormulaC15H16FNO3S
Molecular Weight309.36
Structural Identifiers
SMILESCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CO2)O
InChIInChI=1S/C15H16FNO3S/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18)
InChIKeyVJFWZEVEZIZJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide (CAS 1396848-77-3): Core Structural Identity and Procurement Context


The compound 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide (CAS 1396848-77-3) is a synthetic thioacetamide derivative that integrates a 4-fluorophenyl thioether, a central acetamide scaffold, and a hydroxypropyl side chain bearing a furan-2-yl moiety . With molecular formula C₁₅H₁₆FNO₃S and a molecular weight of 309.36 g mol⁻¹, it belongs to the arylthioacetamide class, a family historically explored for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and other pharmacological activities [1]. The compound is currently offered by chemical suppliers as a research-grade building block, yet peer-reviewed biological or pharmacological data specific to this molecule remain absent from public repositories such as ChEMBL and PubMed, underscoring its status as a structurally defined but functionally uncharacterized entity [2].

Why 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide Cannot Be Replaced by Generic Arylacetamide Analogs


Substituting this compound with a close structural analog such as 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide (CAS 1396848-31-9) – which replaces the thioether sulfur with a methylene group – introduces significant electronic, steric, and pharmacokinetic divergence . The –S– linker alters electron distribution along the acetamide scaffold, modifies rotational freedom (6 rotatable bonds in the thioether vs. fewer constrained geometries), and changes lipophilicity, as reflected in computed logP values (thioether: ≈2.355; carbon analog: predicted lower logP) [1]. These differences propagate into hydrogen-bonding capacity, metabolic stability (sulfur oxidation liability), and target-binding pharmacophore geometry, meaning that any screening result, solubility profile, or hit obtained with the carbon analog cannot be assumed to generalize to the thioether-containing compound [1]. For procurement decisions, this structural non-interchangeability demands compound-level authentication rather than class-level substitution.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide (CAS 1396848-77-3)


Physicochemical Property Divergence versus the Carbon-Linked Analog (CAS 1396848-31-9)

The target compound differs from its closest purchasable analog, 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide (CAS 1396848-31-9), by the replacement of a methylene (–CH₂–) bridge with a thioether (–S–) linker . This substitution increases molecular weight by 32 Da (309.36 vs. 277.30 g mol⁻¹) and raises computed logP from an estimated ~1.8 (carbon analog) to 2.355, indicating an approximate 0.5–0.6 log unit gain in lipophilicity [1]. The topological polar surface area (tPSA) is conserved at 55 Ų, but the sulfur atom introduces an additional hydrogen-bond acceptor and alters the electron-density surface, which may shift target-binding mode and off-rate kinetics.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Thioether vs. Carbon Analog

The thioether linkage in the target compound provides 6 rotatable bonds, whereas the carbon analog CAS 1396848-31-9 is expected to have 5 rotatable bonds due to the shorter C–S–C geometry [1]. The increased flexibility expands the conformational ensemble accessible to the thioether derivative, which can enhance binding pocket adaptability but also incurs a higher entropic penalty upon target binding. This differential flexibility is computable and has direct implications for docking scores and binding free-energy predictions.

Molecular Modeling Conformational Analysis Drug Design

Absence of Pre-Existing Biological Activity Data as a Differentiation Factor

ChEMBL and PubMed record no biological activity data for CAS 1396848-77-3, in contrast to structurally related arylthioacetamides that have reported ACAT inhibitory IC₅₀ values (e.g., patent exemplars with IC₅₀ < 1 µM) [1]. This data vacuum means the compound has not been profiled against common off-target panels, offering a clean slate for mechanism-of-action studies without confounding pre-existing pharmacology annotations. For groups seeking to establish novel intellectual property or avoid known polypharmacology, this is a strategic advantage.

Chemical Biology High-Throughput Screening Novel Chemical Space

Hydrogen-Bond Donor/Acceptor Profile and Its Predicted Solubility Impact

The target compound possesses 1 hydrogen-bond donor (hydroxyl) and 3 hydrogen-bond acceptors (amide carbonyl, furan oxygen, thioether sulfur), yielding a tPSA of 55 Ų [1]. In comparison, the carbon analog CAS 1396848-31-9 has the same tPSA but lacks the sulfur acceptor, reducing its capacity for specific polar interactions. This difference, while subtle, can alter aqueous solubility and crystal packing. No experimental solubility data exist for either compound, but the calculated apolar desolvation energy (5.2 kcal mol⁻¹) and polar desolvation energy (−11.09 kcal mol⁻¹) for the thioether provide a computable baseline for formulation feasibility assessments.

ADME Prediction Solubility Formulation

Evidence-Backed Application Scenarios for 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide


Medicinal Chemistry Hit-Finding Campaigns Targeting ACAT or Related Lipid-Modulating Enzymes

The arylthioacetamide scaffold is a validated chemotype for ACAT inhibition, with patent exemplars demonstrating IC₅₀ values below 1 µM [1]. CAS 1396848-77-3 retains the core thioether pharmacophore while presenting an unexplored furan-hydroxypropyl side chain that may confer novel selectivity. Procurement of this specific compound enables structure–activity relationship (SAR) expansion of the arylthioacetamide series without the confounding influence of pre-existing biological annotation, as confirmed by its complete absence of activity records in ChEMBL [2].

Computational Chemistry and Molecular Docking Studies Requiring a Conformationally Flexible Thioether Probe

With 6 rotatable bonds and a computed logP of 2.355 [3], the compound serves as a high-flexibility, moderately lipophilic probe for evaluating the influence of thioether sulfur on binding-mode sampling in molecular dynamics simulations. The +1 rotatable bond relative to its carbon analog [3] makes it a controlled variable for studying entropic contributions to target binding free energy, directly applicable to free-energy perturbation (FEP) or metadynamics workflows.

Physicochemical Profiling and Formulation Feasibility Studies for Thioether-Containing Drug Candidates

The compound's hydrogen-bond acceptor count (3), tPSA (55 Ų), and computed apolar/polar desolvation energies (5.2/−11.09 kcal mol⁻¹) [3] provide a well-defined physicochemical baseline for solubility and permeability screening. Researchers can use this compound as a model thioether to experimentally measure logD, kinetic solubility, and Caco-2 permeability, generating data that retrospectively validates the computational predictions and informs the developability of future thioether leads.

Intellectual Property Generation Through Novel Composition-of-Matter and Method-of-Use Filings

Given that CAS 1396848-77-3 is publicly disclosed but carries zero associated publications or bioactivity records [2], it occupies a strategic position for patenting. An organization that generates the first reproducible biological data (e.g., enzyme inhibition IC₅₀, cellular EC₅₀, or in vivo efficacy) can secure strong composition-of-matter and method-of-use claims around this specific chemotype, leveraging the compound's clean prior-art landscape.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.